molecular formula C15H11ClF3NO B2457711 4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol CAS No. 1232821-90-7

4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol

Cat. No.: B2457711
CAS No.: 1232821-90-7
M. Wt: 313.7
InChI Key: KSOMPIIQQMMGQD-AWQFTUOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3-(trifluoromethyl)benzylamine under specific conditions to form the imine linkage . The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, given its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their activity or function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

4-chloro-2-[[3-(trifluoromethyl)phenyl]methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-13-4-5-14(21)11(7-13)9-20-8-10-2-1-3-12(6-10)15(17,18)19/h1-7,9,21H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOMPIIQQMMGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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